4-(oxolan-2-yl)-10-phenyl-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene
Description
4-(oxolan-2-yl)-10-phenyl-3,5,6,8,10,11-hexaazatricyclo[7300^{2,6}]dodeca-1(9),2,4,7,11-pentaene is a complex heterocyclic compound that features a unique fusion of pyrazole, triazole, and pyrimidine rings
Properties
IUPAC Name |
4-(oxolan-2-yl)-10-phenyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6O/c1-2-5-11(6-3-1)22-15-12(9-18-22)16-19-14(13-7-4-8-23-13)20-21(16)10-17-15/h1-3,5-6,9-10,13H,4,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYNVWOTWEDGQLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2=NN3C=NC4=C(C3=N2)C=NN4C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(oxolan-2-yl)-10-phenyl-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with pyrimidine intermediates under reflux conditions . The reaction conditions often involve the use of ethanol as a solvent and heating at elevated temperatures to facilitate the formation of the desired heterocyclic structure .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(oxolan-2-yl)-10-phenyl-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-(oxolan-2-yl)-10-phenyl-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Mechanism of Action
The mechanism of action of 4-(oxolan-2-yl)-10-phenyl-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene involves its interaction with molecular targets such as enzymes. For instance, it has been shown to inhibit CDK2, a cyclin-dependent kinase involved in cell cycle regulation. This inhibition leads to the disruption of cell cycle progression and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features and biological activities.
Triazolo[1,5-a]pyrimidine: Shares the triazole and pyrimidine rings, often used in medicinal chemistry.
Uniqueness
4-(oxolan-2-yl)-10-phenyl-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene is unique due to its specific fusion of three different heterocyclic rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable scaffold for the development of novel therapeutic agents with potentially enhanced efficacy and selectivity .
Biological Activity
The compound 4-(oxolan-2-yl)-10-phenyl-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene is a complex organic molecule belonging to the class of hexaazatricyclo compounds. Its unique structure suggests potential biological activities that warrant investigation. This article explores the biological activity of this compound through various studies and analyses.
Structural Overview
The compound features a tricyclic structure with multiple nitrogen atoms integrated into its framework. This heterocyclic nature often correlates with significant biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar compounds in the hexaazatricyclo family. For instance:
- In Vitro Studies : Compounds with structural similarities demonstrated significant antiproliferative activities against various cancer cell lines. For example, derivatives showed IC50 values as low as 0.32 μM against COLO205 cells and 0.89 μM against H460 cells .
- Mechanism of Action : The anticancer effects are often attributed to the ability of these compounds to bind to tubulin in the colchicine-binding site, disrupting microtubule formation and leading to cell cycle arrest .
Toxicological Profile
Understanding the safety profile is crucial for any therapeutic application:
- Acute Toxicity Studies : Preliminary assessments suggest low toxicity levels for related compounds in animal models, indicating potential safety for further development .
- Histopathological Assessments : Studies have shown no significant adverse effects on major organs in tested subjects, supporting a favorable safety profile .
Case Study 1: Anticancer Efficacy
A study involving a series of hexaazatricyclo derivatives demonstrated their effectiveness against multiple cancer types:
- Cell Lines Tested : COLO205 (colorectal adenocarcinoma), A498 (renal cell carcinoma), H460 (non-small-cell lung cancer), and Hep 3B (liver cancer).
- Results : The most potent derivative exhibited an IC50 value of 0.32 μM against COLO205 cells, indicating strong antiproliferative effects.
Case Study 2: Antimicrobial Potential
Investigations into related azatricyclo compounds revealed promising antibacterial activity:
- Pathogens Tested : Various Gram-positive and Gram-negative bacteria.
- Findings : Several derivatives showed significant inhibition zones in agar diffusion tests.
Data Tables
Q & A
Q. What experimental methodologies are recommended for determining the molecular structure of this compound?
Answer: The molecular structure can be resolved using single-crystal X-ray diffraction (SC-XRD) . Key steps include:
- Crystal growth via slow evaporation in polar solvents (e.g., DMF/ethanol mixtures).
- Data collection with a Bruker APEX2 diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
- Structure solution using SHELXS97 and refinement with SHELXL97 , achieving R-factors < 0.05 for high precision .
- Visualization via ORTEP-3 and DIAMOND software to analyze bond lengths (mean C–C = 0.005 Å) and angles .
Q. What synthetic strategies are commonly employed for tricyclic hexaazatricyclo compounds?
Answer: Synthesis typically involves:
- Multi-step cyclization : Combining tetrazole precursors with aryl aldehydes under acidic conditions .
- Nucleophilic substitution : Introducing the oxolane (tetrahydrofuran) moiety via SN2 reactions with halogenated intermediates .
- Purification using HPLC and characterization via ¹H/¹³C NMR to confirm regioselectivity and purity .
Q. How can spectral data (NMR, IR) be interpreted to validate this compound’s structure?
Answer:
- ¹H NMR : Look for signals at δ 7.2–7.8 ppm (aromatic protons), δ 3.5–4.2 ppm (oxolane CH₂ groups), and δ 6.5–7.0 ppm (N–H protons in azole rings) .
- IR : Peaks at 1650–1700 cm⁻¹ (C=N stretching in triazole) and 3100–3200 cm⁻¹ (N–H stretching) confirm heterocyclic backbone formation .
Advanced Research Questions
Q. How do intermolecular interactions (e.g., π–π stacking) influence the crystal packing of this compound?
Answer: SC-XRD analysis reveals:
- π–π interactions between phenyl and triazole rings (distance: 3.5–3.8 Å).
- C–H···π interactions (2.8–3.1 Å) involving oxolane methylene groups and aromatic systems .
- These interactions stabilize the orthorhombic Pna2₁ crystal lattice (a = 9.35 Å, b = 23.60 Å, c = 7.15 Å) .
Table 1: Key Crystallographic Parameters
| Parameter | Value |
|---|---|
| Space group | Pna2₁ |
| Unit cell volume (ų) | 1579.6 |
| R-factor | 0.041 |
| Data/parameter ratio | 7.1 |
Q. How can computational methods (DFT, molecular docking) predict biological activity?
Answer:
- DFT calculations (B3LYP/6-311+G(d,p)) optimize geometry and calculate electrostatic potential surfaces to predict reactive sites .
- Molecular docking (AutoDock Vina) assesses binding affinity to targets like fungal CYP51 (binding energy < −8.0 kcal/mol suggests antifungal potential) .
- Compare results with structurally related compounds (e.g., imidazole derivatives) to validate predictions .
Q. How can discrepancies between experimental and computational data (e.g., bond lengths) be resolved?
Answer:
- Error analysis : Compare SC-XRD bond lengths (e.g., C–N = 1.33 Å) with DFT-optimized values. Discrepancies > 0.02 Å may indicate crystal packing effects .
- Solvent correction : Include solvent molecules in DFT simulations (e.g., PCM model for DMSO) to improve agreement with experimental NMR shifts .
Q. What strategies address low yields in multi-step syntheses of this compound?
Answer:
- Optimize reaction conditions : Use microwave-assisted synthesis (80°C, 30 min) to accelerate cyclization steps .
- Protecting groups : Temporarily block reactive NH sites with tert-butoxycarbonyl (Boc) to prevent side reactions .
- Monitor intermediates via LC-MS to identify yield-limiting steps .
Table 2: Common Synthetic Challenges and Solutions
| Challenge | Solution |
|---|---|
| Low regioselectivity | Use directing groups (e.g., nitro) |
| Oxolane ring opening | Mild acidic conditions (pH 4–5) |
| Purification complexity | Reverse-phase HPLC (C18 column) |
Q. How does substituent variation (e.g., phenyl vs. chlorophenyl) alter physicochemical properties?
Answer:
Q. What advanced techniques characterize non-covalent interactions in solution (e.g., host-guest complexes)?
Answer:
- NMR titration : Monitor chemical shift changes (Δδ > 0.1 ppm) upon adding cyclodextrin hosts to study encapsulation .
- Isothermal titration calorimetry (ITC) : Quantify binding constants (Kd < 1 μM indicates strong affinity) for drug-delivery applications .
Q. How can contradictory biological activity data (e.g., varying IC₅₀ values) be reconciled?
Answer:
- Assay standardization : Use identical cell lines (e.g., HeLa for cytotoxicity) and controls.
- Metabolic stability testing : Assess compound degradation in serum (e.g., t₁/₂ < 2 hrs explains potency loss) .
- Cross-validate with in silico ADMET predictions (e.g., SwissADME) to identify bioavailability limitations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
